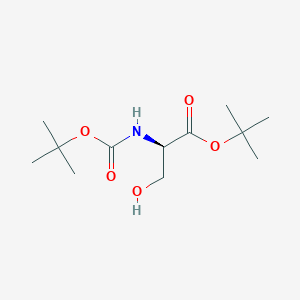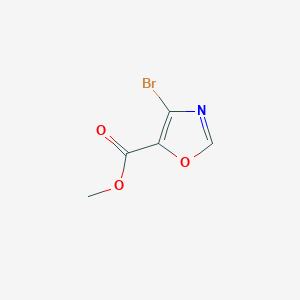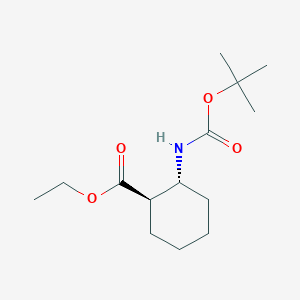
Ethyl 2-(hydroxymethyl)nicotinate
Overview
Description
Ethyl 2-(hydroxymethyl)nicotinate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(hydroxymethyl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(hydroxymethyl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Binding to and Hydrolysis by Human Serum Albumin : Nicotinate esters, including derivatives of Ethyl 2-(hydroxymethyl)nicotinate, have been studied for their binding to and hydrolysis by human serum albumin. Some esters were found to be bound but not hydrolysed, while others displayed the opposite behavior (Steiner, Mayer, & Testa, 1992).
Retinoprotective Effects : 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a related compound, has demonstrated retinoprotective effects in a rat model of retinal ischemia–reperfusion. This suggests potential applications in improving retinal microcirculation and resistance to ischemia (Peresypkina et al., 2020).
Synthesis and Structural Analysis : The synthesis and structural determination of various nicotinate esters, including ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, have been explored, providing insights into their potential applications in chemical and pharmaceutical fields (Zhou et al., 2008).
Photoreactivity in Different Solvents : The photoreactivity of nicotinic acid and its derivatives, including Ethyl 2-(hydroxymethyl)nicotinate, varies depending on the solvent and acidity of the solution. This has implications for their use in photochemical applications (Takeuchi et al., 1974).
Potential in Pharmacology : Ethyl nicotinate has been investigated for its potential in pharmacology, particularly as a potent attractant for certain insects in peaches and apricots, indicating its utility in agricultural applications (Penman et al., 1982).
Synthesis of Nicorandil : Ethyl nicotinate has been used as a raw material in the synthesis of Nicorandil, a vasodilator drug. This showcases its role in the production of important pharmaceutical compounds (Ungureanu & Danila, 2001).
Transport and Metabolism in Skin : Studies have compared the characteristics of skin permeation and metabolism of ethyl nicotinate among humans and various animal models, which is crucial for understanding its dermatological applications (Rittirod et al., 1997).
properties
IUPAC Name |
ethyl 2-(hydroxymethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)7-4-3-5-10-8(7)6-11/h3-5,11H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROQWMABGUAJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(hydroxymethyl)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B8053780.png)
![2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B8053784.png)






